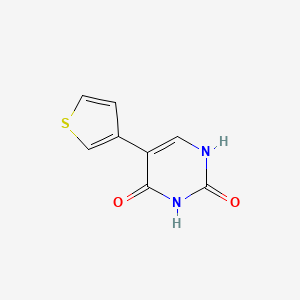

n-Nitroso-n-phenylacetamide

Vue d'ensemble

Description

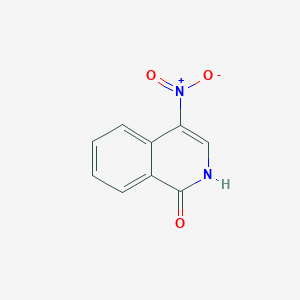

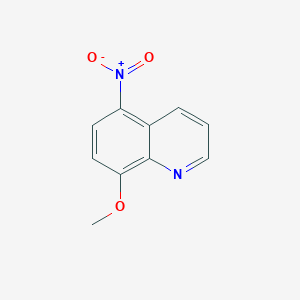

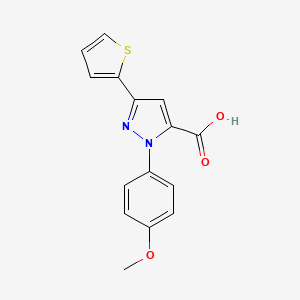

N-Nitroso-n-phenylacetamide is a type of nitrosamine. Nitrosamines are a class of compounds that have been found in various types of foods, cosmetics, and natural products . They have been increasingly detected in human drugs, which is a safety concern as many nitrosamines are mutagenic in bacteria and carcinogenic in rodent models .

Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . The key precursors for the generation of N-nitrosamines are tertiary and, especially, secondary amines in the presence of nitrite .Chemical Reactions Analysis

A sensitive and stable GC-MS/MS method with multiple reactions monitoring mode has been developed for the simultaneous determination of four N-nitrosamines in sartan substances, namely, N-nitrosodimethylamine, N-nitrosodiethylamine, N-nitrosodibutylamine, and N-nitrosodiisopropylamine .Applications De Recherche Scientifique

Chemical Reactivity and Synthetic Applications

- Alkylation Reactions : The reactivity of n-Nitroso-n-phenylacetamide derivatives in alkylation reactions has been studied, revealing insights into their reactivity and potential for creating various organic compounds. For instance, N-(4-Nitrophenyl)-2-phenylacetamide was alkylated with benzyl chloride, demonstrating the compound's utility in organic synthesis (Mijin, Jankovic, & Petrović, 2002).

Biological Evaluation and Antimicrobial Activities

- Antimicrobial Agents : A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of this compound derivatives as antimicrobial agents (Ertan et al., 2007).

Antitubercular Potential

- Antitubercular Agents : Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed, synthesized, and assessed for their antitubercular activities, highlighting the application of this compound derivatives in developing new treatments for tuberculosis (Ang et al., 2012).

Anticancer Activity

- Cytotoxicity Evaluation : Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives explored their potential as anticancer agents, with specific compounds showing potent activity against certain cancer cell lines, underscoring the utility of this compound derivatives in cancer research (Aliabadi et al., 2013).

Safety and Hazards

Orientations Futures

The occurrence of nitrosamines has shown that pharmaceutical companies and regulatory agencies did not focus on these substances in the past during drug development . This study contributes a procedure that can be implemented in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future .

Propriétés

IUPAC Name |

N-nitroso-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-7(11)10(9-12)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEHJRJPDZLXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294227 | |

| Record name | n-nitroso-n-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

938-81-8 | |

| Record name | NSC95272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-nitroso-n-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Nitroso-N-phenylacetamide interact with azulenes according to the research?

A1: The research paper [] describes that this compound, when reacted with either 4,6,8-trimethylazulene or azulene itself, doesn't result in phenylation. Instead, the reaction yields 1-(phenylazo)-substituted azulene derivatives. This suggests that this compound, under the tested conditions, acts as a diazotization reagent rather than a phenylation source.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

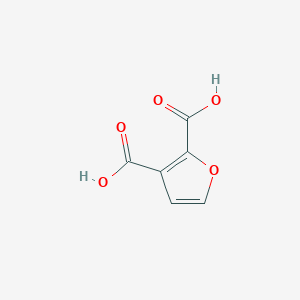

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)